2-Chloro-4-ethylquinoline-3-carbonitrile
Overview
Description
2-Chloro-4-ethylquinoline-3-carbonitrile is a chemical compound with the CAS Number: 101617-64-5 . It has a molecular weight of 216.67 and its IUPAC name is this compound . It is a solid substance and is commonly used in scientific research.
Molecular Structure Analysis
The molecular formula of this compound is C12H9ClN2 . The InChI code is 1S/C12H9ClN2/c1-2-8-9-5-3-4-6-11(9)15-12(13)10(8)7-14/h3-6H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 216.67 . The compound has a number of heavy atoms: 15, a number of aromatic heavy atoms: 10, and a fraction Csp3: 0.17 . It has a number of rotatable bonds: 1, a number of H-bond acceptors: 2.0, and a number of H-bond donors: 0.0 . Its molar refractivity is 61.24 and TPSA is 36.68 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
2-Chloro-4-ethylquinoline-3-carbonitrile and its derivatives play a significant role in various synthetic and chemical reactions. These compounds have been extensively utilized in the production of biologically active compounds. Their synthetic methods and chemical reactions are diverse, focusing on reactions of chloro and cyano substituents and those involving both groups (Mekheimer et al., 2019).
Derivatives and Biological Activity
Derivatives of this compound, such as 2-substituted 3-cyano-4,6-dimethylpyridine, have been synthesized, leading to various derivatives with potential biological activities. These derivatives include pyrazolo, isoxazolo, and pyridoquinazoline, indicating the versatility of this compound in creating biologically relevant molecules (Yassin, 2009).
Optoelectronic and Charge Transport Properties
This compound derivatives are also studied for their optoelectronic and charge transport properties. Research indicates that these compounds have significant potential as multifunctional materials, offering insight into their electronic and optical behavior, which is crucial for various technological applications (Irfan et al., 2020).
Heterocyclic Synthesis
This compound is instrumental in the synthesis of heterocyclic structures, such as pyrazolo[4,3-c]quinolin-4(5H)-ones. The reactions involve various processes, including acid hydrolysis and N-alkylation, demonstrating its role in creating complex molecular structures (Mekheimer et al., 2008).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H312-H315-H319-H332-H335 . These statements indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
2-chloro-4-ethylquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-2-8-9-5-3-4-6-11(9)15-12(13)10(8)7-14/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPCYFPDBTVACV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=CC=CC=C21)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618149 | |
Record name | 2-Chloro-4-ethylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101617-64-5 | |
Record name | 2-Chloro-4-ethylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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